

Physicochemical and CAS Data of Representative Benzimidazole Derivatives

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Compound of Interest

Compound Name: *1H-Benzo[D]imidazole-7-acetic acid*

Cat. No.: B3307642

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The following table summarizes key data for several 1H-benzo[d]imidazole derivatives to illustrate the range of compounds in this family.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Reference
1H-Benzo[d]imidazole	51-17-2	C ₇ H ₆ N ₂	118.14	170-172	[3]
2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetic acid	92437-42-8	C ₁₅ H ₁₂ N ₂ O ₂	252.27	Not specified	[4]
Benzoimidazol-1-yl-acetic acid	40332-16-9	C ₉ H ₈ N ₂ O ₂	176.17	Not specified	[5]
1H-Benzo[d]imidazol-5-ol	41292-65-3	C ₇ H ₆ N ₂ O	134.14	Not specified	[6]
2-(Thiophen-2-yl)-1H-benzo[d]imidazole	Not specified	C ₁₁ H ₈ N ₂ S	200.26	288-296	[7]
2-(4-Chlorophenyl)-1H-benzo[d]imidazole	Not specified	C ₁₃ H ₉ ClN ₂	228.7	296-298	[7]

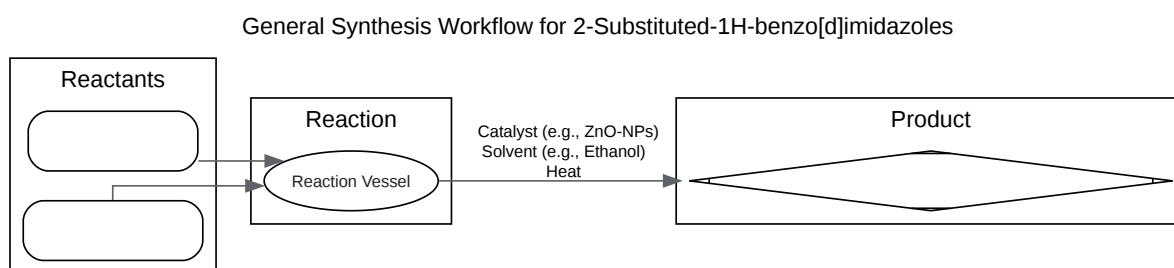
Synthetic Strategies for 1H-Benzo[d]imidazole Derivatives

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[\[8\]](#)[\[9\]](#) The reaction conditions can be

modified to accommodate a variety of functional groups on both reactants, leading to a diverse library of derivatives.

A general and eco-friendly synthetic approach involves the reaction of o-phenylenediamine with substituted benzaldehydes in the presence of a catalyst, such as zinc oxide nanoparticles (ZnO-NPs), in ethanol.[7][10] This method often results in high yields and shorter reaction times compared to traditional methods that may require harsh conditions.[7]

Below is a generalized workflow for the synthesis of 2-substituted-1H-benzo[d]imidazoles.



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Caption: General synthesis workflow for 2-substituted-1H-benzo[d]imidazoles.

Biological Activities and Signaling Pathways

Derivatives of 1H-benzo[d]imidazole are known to exhibit a wide array of biological activities. Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes.

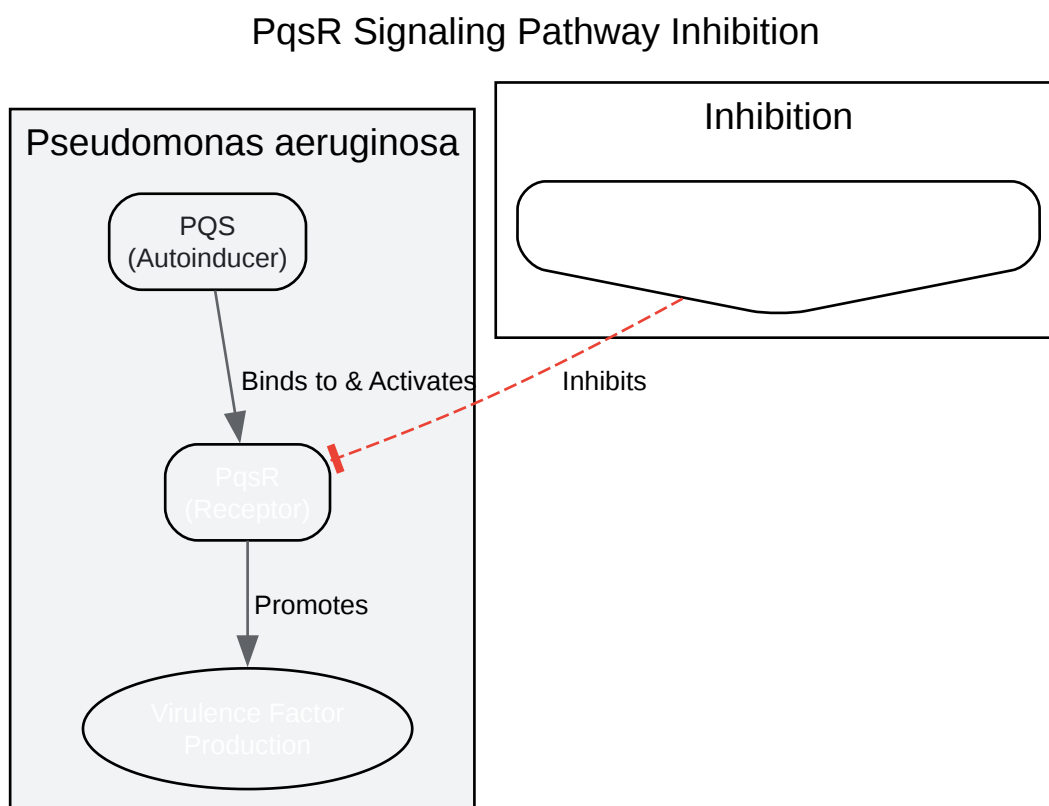
Anticancer Activity

Certain benzimidazole derivatives have demonstrated potent anticancer activity by targeting human topoisomerase I, an enzyme crucial for DNA replication and repair.[8][9] By inhibiting this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The growth inhibitory effects of these compounds have been evaluated against various human cancer cell lines.[8]

Antimicrobial Activity

The benzimidazole scaffold is also a key component in the development of antimicrobial agents. Some derivatives have shown significant activity against a range of bacteria, including drug-resistant strains.[1] One notable mechanism of action is the inhibition of the Pseudomonas Quorum Sensing Receptor (PqsR), a key regulator of virulence factor production in *Pseudomonas aeruginosa*. [11] By antagonizing PqsR, these compounds can reduce the production of virulence factors like pyocyanin, thereby mitigating the pathogenicity of the bacterium.[11]

The signaling pathway below illustrates the role of PqsR in *P. aeruginosa* and its inhibition by benzimidazole derivatives.



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Caption: Inhibition of the PqsR signaling pathway in *P. aeruginosa*.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a 2-substituted 1H-benzo[d]imidazole and a common assay for evaluating its antimicrobial activity.

General Procedure for the Synthesis of 2-Substituted 1H-Benzimidazoles

This protocol is adapted from an eco-friendly synthesis method.[\[10\]](#)

Materials:

- o-phenylenediamine
- Substituted benzaldehyde
- Zinc oxide nanoparticles (ZnO-NPs)
- Absolute ethanol
- Ethanol-water (1:1) mixture

Procedure:

- Dissolve 10 mmol of o-phenylenediamine and 10 mmol of the desired benzaldehyde derivative in 50 mL of absolute ethanol in a round-bottom flask.
- Add 0.02 mol% of ZnO-NPs to the solution.
- Stir the mixture at 70 °C. The reaction time can vary from 15 minutes to 2 hours, depending on the specific reactants.
- Monitor the reaction progress using thin-layer chromatography.
- Upon completion, allow the mixture to cool to room temperature.
- Wash the resulting product repeatedly with an ethanol-water (1:1) mixture to remove any unreacted starting materials and catalyst.

- Recrystallize the crude product from ethanol to obtain the pure 2-substituted 1H-benzimidazole.
- Characterize the final compound using techniques such as ^1H -NMR, ^{13}C -NMR, and mass spectrometry.

Pyocyanin Quantification Assay

This protocol is used to assess the ability of a compound to inhibit the production of the virulence factor pyocyanin in *P. aeruginosa*, as described in studies on PqsR inhibitors.[\[11\]](#)

Materials:

- *P. aeruginosa* strain (e.g., PAO1-L)
- Fresh growth medium (e.g., Luria-Bertani broth)
- Test compound (1H-benzo[d]imidazole derivative) dissolved in DMSO
- Chloroform
- 0.2 M HCl

Procedure:

- Culture the *P. aeruginosa* strain in 5 mL of fresh medium overnight at 37 °C with shaking.
- Inoculate fresh medium with the overnight culture.
- Add the test compound at the desired concentration (e.g., three times the IC_{50}). A DMSO control should be run in parallel.
- Incubate the cultures for 16 hours at 37 °C with shaking.
- After incubation, extract pyocyanin from the culture supernatant by adding 3 mL of chloroform. Vortex for 1 minute and centrifuge to separate the phases.
- Transfer the chloroform layer (which now contains the blue pyocyanin) to a fresh tube.

- Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
- Measure the absorbance of the pink aqueous phase at 520 nm.
- Quantify the amount of pyocyanin and compare the values from the treated samples to the control to determine the percentage of inhibition.

Conclusion

The 1H-benzo[d]imidazole scaffold is a versatile and valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, from anticancer to antimicrobial effects. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. Future research in this area will likely focus on the design of more potent and selective benzimidazole-based drugs, as well as the exploration of novel biological targets for this promising class of compounds. The continued investigation into their mechanisms of action will be crucial for translating their therapeutic potential into clinical applications.

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